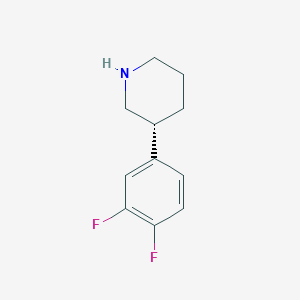
(R)-3-(3,4-Difluorophenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-(3,4-difluorophenyl)piperidine: is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. The presence of the 3,4-difluorophenyl group in the structure of (3R)-3-(3,4-difluorophenyl)piperidine makes it a unique compound with specific chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(3,4-difluorophenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and piperidine.
Formation of Intermediate: The 3,4-difluorobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield (3R)-3-(3,4-difluorophenyl)piperidine.
Industrial Production Methods: In industrial settings, the production of (3R)-3-(3,4-difluorophenyl)piperidine may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Purification techniques such as recrystallization or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions: (3R)-3-(3,4-difluorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or the phenyl ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation Products: Oxidized derivatives of (3R)-3-(3,4-difluorophenyl)piperidine.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (3R)-3-(3,4-difluorophenyl)piperidine is used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on biological systems and its potential as a bioactive molecule.
Medicine:
Pharmaceutical Research: (3R)-3-(3,4-difluorophenyl)piperidine is studied for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Chemical Industry: The compound is used in the chemical industry for the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of (3R)-3-(3,4-difluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(3R)-3-(3,4-dichlorophenyl)piperidine: Similar structure with chlorine atoms instead of fluorine atoms.
(3R)-3-(3,4-dimethylphenyl)piperidine: Similar structure with methyl groups instead of fluorine atoms.
Uniqueness:
Fluorine Substitution: The presence of fluorine atoms in (3R)-3-(3,4-difluorophenyl)piperidine imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability.
Biological Activity: The specific substitution pattern may result in distinct biological activities compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H13F2N |
|---|---|
Poids moléculaire |
197.22 g/mol |
Nom IUPAC |
(3R)-3-(3,4-difluorophenyl)piperidine |
InChI |
InChI=1S/C11H13F2N/c12-10-4-3-8(6-11(10)13)9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2/t9-/m0/s1 |
Clé InChI |
XFGMGVZQXXIXGX-VIFPVBQESA-N |
SMILES isomérique |
C1C[C@@H](CNC1)C2=CC(=C(C=C2)F)F |
SMILES canonique |
C1CC(CNC1)C2=CC(=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















